4-Acetoxynisoldipine
Overview
Description
4-Acetoxynisoldipine is a dihydropyridine calcium antagonist, structurally similar to nifedipine, a widely used calcium channel blocker. It has the molecular formula C22H26N2O8 and a molecular weight of 446.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxynisoldipine involves the esterification of nisoldipine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the esterification process . The reaction can be summarized as follows: [ \text{Nisoldipine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxynisoldipine undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to yield nisoldipine and acetic acid.
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group on the aromatic ring can be reduced to an amine group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Hydrolysis: Nisoldipine and acetic acid.
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives of nisoldipine.
Scientific Research Applications
4-Acetoxynisoldipine is primarily used in pharmaceutical research as a reference standard for the development and testing of calcium channel blockers . Its applications include:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on calcium channels in various cell types.
Medicine: Potential therapeutic agent for cardiovascular diseases, particularly hypertension and angina.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
4-Acetoxynisoldipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the primary pathway involves the stabilization of these channels in their inactive conformation .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A longer-acting calcium channel blocker used for hypertension and angina.
Felodipine: Similar to nifedipine but with a longer duration of action.
Uniqueness
4-Acetoxynisoldipine is unique due to its specific ester group, which can be hydrolyzed to release nisoldipine. This property allows for controlled release and targeted delivery in pharmaceutical applications.
Properties
IUPAC Name |
5-O-(2-acetyloxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTRFZZAHBRCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546811 | |
Record name | 2-(Acetyloxy)-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106666-00-6 | |
Record name | 2-(Acetyloxy)-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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